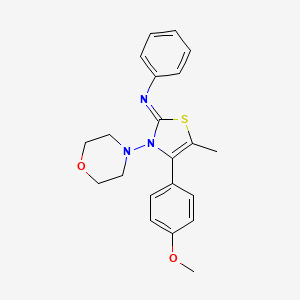

(Z)-N-(4-(4-methoxyphenyl)-5-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-16-20(17-8-10-19(25-2)11-9-17)24(23-12-14-26-15-13-23)21(27-16)22-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBMYLJPDACFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=NC2=CC=CC=C2)S1)N3CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-(4-methoxyphenyl)-5-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating various diseases.

Molecular Formula

- C : 18

- H : 20

- N : 2

- O : 1

- S : 1

Structure

The compound features a thiazole ring, morpholine group, and a methoxyphenyl substituent, which contribute to its biological properties. The structural complexity allows for diverse interactions with biological targets.

- Inhibition of YAP/TAZ-TEAD Interaction :

-

Antitumor Activity :

- Studies suggest that compounds with similar structural motifs exhibit significant antitumor effects. The presence of the thiazole and morpholine moieties may enhance the compound's ability to interfere with cancer cell signaling pathways.

-

Anti-inflammatory Effects :

- The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Significant inhibition of tumor growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| YAP/TAZ Inhibition | Disruption of cell survival pathways |

Case Study 1: Antitumor Efficacy

In a preclinical study involving human cancer cell lines, this compound demonstrated potent cytotoxic effects. The IC50 values were significantly lower than those observed for standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug.

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokines. This suggests that the compound could serve as a dual-action drug targeting both cancer and inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Morpholine Ring : Enhances solubility and bioavailability.

- Thiazole Moiety : Known for its role in modulating enzyme activity.

- Methoxy Substituent : Imparts additional electron-donating properties that may enhance binding affinity to biological targets.

Table 2: Structure-Activity Relationships

| Structural Feature | Impact on Activity |

|---|---|

| Morpholine Group | Increased solubility and activity |

| Thiazole Ring | Modulation of enzyme interactions |

| Methoxy Group | Enhanced binding affinity |

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional analysis of analogous thiazole derivatives is presented below, focusing on substituent effects, synthetic strategies, and inferred biological activities.

Structural Analogues from

The following compounds share the thiazol-2(3H)-ylideneaniline core but differ in substituents:

Key Observations:

- Substituent Effects: R<sup>3</sup>: Morpholine (target compound) vs. benzyl (analogues) significantly impacts solubility. Morpholine’s oxygen atom facilitates hydrogen bonding, improving aqueous solubility compared to hydrophobic benzyl groups. The 4-methoxyphenyl group donates electrons via resonance, contrasting with the nitro group in Compound 37, which withdraws electrons, reducing aromatic reactivity .

- Synthetic Pathways: All analogues in were synthesized via condensation reactions involving substituted aldehydes and thioamides. The target compound likely follows a similar route, with morpholine introduced during cyclization or post-functionalization steps. Catalysts such as nickel ferrite nanoparticles (as in ) could optimize yield and purity .

Functional Analogues from Other Evidence

Oxazolone Derivatives ():

While structurally distinct (oxazol-5(4H)-one vs. thiazole), these compounds share applications in antimicrobial and antioxidant screening. The target compound’s morpholine and methoxy groups may enhance bioactivity compared to oxazolones, which showed moderate DPPH radical scavenging (e.g., compound 6a: IC50 ~20 µM) .Isoxazole-Based Molecules ():

Compound 71 contains a trifluoromethylphenyl group, highlighting the role of electron-withdrawing substituents in tuning binding affinity. The target compound’s methoxy group may favor interactions with hydrophobic pockets in biological targets, whereas trifluoromethyl groups enhance metabolic stability .

Research Findings and Implications

Crystallography & Computational Studies:

Tools like SHELX () and density-functional theory () are critical for structural validation. For example, the (Z)-configuration of the target compound could be confirmed via X-ray crystallography, while DFT calculations (e.g., B3LYP functional) predict its electronic properties and stability .- Biological Activity Predictions: Although direct data for the target compound are absent, analogues with electron-donating groups (e.g., Compound 31) may exhibit improved antimicrobial activity compared to nitro-substituted derivatives (Compound 37).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.